molecular formula C8H10N2O2S B13342707 2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one

Katalognummer: B13342707
Molekulargewicht: 198.24 g/mol
InChI-Schlüssel: MHUWARHOQDFWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidine ring substituted with a cyclopropylmethylthio group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylthiol with a pyrimidine derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The cyclopropylmethylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include ketones, reduced derivatives, and substituted pyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((Cyclopropylmethyl)thio)-4(3H)-pyrimidinone
  • 2-((Cyclopropylmethyl)thio)-6-methylpyrimidin-4(3H)-one

Uniqueness

2-((Cyclopropylmethyl)thio)-6-hydroxypyrimidin-4(3H)-one is unique due to the presence of both the cyclopropylmethylthio group and the hydroxyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C8H10N2O2S

Molekulargewicht

198.24 g/mol

IUPAC-Name

2-(cyclopropylmethylsulfanyl)-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N2O2S/c11-6-3-7(12)10-8(9-6)13-4-5-1-2-5/h3,5H,1-2,4H2,(H2,9,10,11,12)

InChI-Schlüssel

MHUWARHOQDFWIW-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CSC2=NC(=CC(=O)N2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.